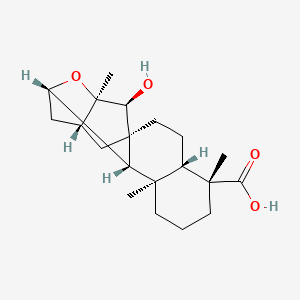

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(1R,4S,5R,9R,10S,11S,13R,14R,16S)-16-hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-17-6-4-7-18(2,16(22)23)13(17)5-8-20-10-11-9-12(14(17)20)24-19(11,3)15(20)21/h11-15,21H,4-10H2,1-3H3,(H,22,23)/t11-,12-,13-,14-,15+,17+,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEBMVMFRKVVMY-GOCTUUHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2C5CC(C3)C(C4O)(O5)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@@H]5C[C@@H](C3)[C@]([C@H]4O)(O5)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Botanical Origins of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a complex tetracyclic diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the natural sources of this promising compound, detailing its isolation, and elucidating its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Primary Natural Source: Nouelia insignis

The principal botanical source of this compound is Nouelia insignis, a flowering plant belonging to the Asteraceae family. This plant is predominantly found in the mountainous regions of the Yunnan and Sichuan provinces in China.[1] Phytochemical investigations of Nouelia insignis have revealed a rich diversity of ent-kaurane diterpenoids, making it a critical resource for the isolation of these compounds.

While the presence of this compound in Nouelia insignis is confirmed through its commercial availability from suppliers who list this plant as the source, detailed quantitative data on its specific yield is limited in publicly available literature. However, a comprehensive study on the ent-kaurane diterpenoids from Nouelia insignis provides valuable insights into the expected yields of structurally similar compounds obtained through established extraction and isolation protocols.

Quantitative Data on ent-Kaurane Diterpenoids from Nouelia insignis

The following table summarizes the isolation yields of 27 ent-kaurane diterpenoids from the dried and crushed branches of Nouelia insignis (20.0 kg), as reported by Wu et al. (2022). This data serves as a strong proxy for estimating the potential yield of this compound from this source.

| Compound Number | Compound Name | Yield (mg) |

| 1 | Noueinsiancin A | 14.3 |

| 2 | Noueinsiancin B | 10.3 |

| 3 | Noueinsiancin C | 11.2 |

| 4 | Noueinsiancin D | 12.3 |

| 5 | Noueinsiancin E | 10.2 |

| 6 | Noueinsiancin F | 9.8 |

| 7 | Noueinsiancin G | 13.1 |

| 8 | Noueinsiancin H | 9.5 |

| 9 | Noueinsiancin I | 10.7 |

| 10 | Noueinsiancin J | 11.5 |

| 11 | Noueinsiancin K | 8.3 |

| 12 | Known Compound 1 | 10.1 |

| 13 | Known Compound 2 | 9.4 |

| 14 | Known Compound 3 | 13.6 |

| 15 | Known Compound 4 | 8.8 |

| 16 | Known Compound 5 | 12.7 |

| 17 | Known Compound 6 | 9.1 |

| 18 | Known Compound 7 | 10.6 |

| 19 | Known Compound 8 | 9.2 |

| 20 | Known Compound 9 | 9.3 |

| 21 | Known Compound 10 | 8.2 |

| 22 | Known Compound 11 | 15.2 |

| 23 | Known Compound 12 | 9.4 |

| 24 | Known Compound 13 | 11.8 |

| 25 | Known Compound 14 | 12.5 |

| 26 | Known Compound 15 | 13.3 |

| 27 | Known Compound 16 | 8.6 |

Potential Natural Source: The Genus Pteris

The genus Pteris, a group of ferns commonly known as brake ferns, represents another promising, though not yet definitively confirmed, natural source for this compound. The Pteris genus is a well-established rich source of a wide variety of bioactive ent-kaurane diterpenoids.

A phytochemical investigation of Pteris ensiformis led to the isolation of a new ent-kaurane diterpenoid, ent-kaurane-6β,16α-diol-3-one, along with five other known diterpenoids. While this specific study did not identify this compound, the structural similarity of the isolated compounds and the known diversity of diterpenoids in this genus suggest that other Pteris species, or even different populations of Pteris ensiformis, could be viable sources. Further phytochemical screening of this genus is warranted.

Experimental Protocols: Isolation of ent-Kaurane Diterpenoids from Nouelia insignis

The following is a detailed methodology for the extraction and isolation of ent-kaurane diterpenoids from Nouelia insignis, adapted from the work of Wu et al. (2022). This protocol can be applied for the targeted isolation of this compound.

Experimental Workflow

References

Unveiling ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is an ent-kaurane diterpenoid, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of its discovery, chemical properties, and experimental protocols related to its isolation and characterization, primarily from the plant species Nouelia insignis. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and pharmacology.

Physicochemical Properties

This compound is a diterpenoid characterized by a tetracyclic kaurane skeleton. Key structural features include an epoxy ring between carbons 11 and 16, a hydroxyl group at position 15, and a carboxylic acid at position 19.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₄ | |

| Molecular Weight | 334.4 g/mol | |

| Appearance | White amorphous powder |

Isolation from Nouelia insignis

Nouelia insignis Franch., a member of the Asteraceae family, is the primary source from which this compound and its analogs have been isolated. The dried and powdered aerial parts of the plant are subjected to extraction and a series of chromatographic separations to yield the pure compound.

Experimental Protocol: Extraction and Isolation

The following protocol is a generalized procedure based on the methodologies reported for the isolation of ent-kaurane diterpenoids from Nouelia insignis.

-

Extraction: The air-dried and powdered aerial parts of Nouelia insignis are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity. The ent-kaurane diterpenoids are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography for further separation.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

MCI Gel Column Chromatography: Fractions containing the compounds of interest are further purified on an MCI gel column using a methanol-water gradient.

-

Sephadex LH-20 Column Chromatography: Size-exclusion chromatography on a Sephadex LH-20 column with methanol as the mobile phase is used to remove smaller impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a mobile phase of methanol and water, often with a small percentage of formic acid, to yield the pure this compound.

Caption: Isolation workflow for this compound.

Structure Elucidation

The structure of this compound is determined through a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Key Observations |

| HRESIMS | Provides the exact mass and molecular formula (C₂₀H₃₀O₄). |

| ¹H NMR | Shows signals for methyl groups, methine protons, and methylene protons characteristic of the kaurane skeleton. Specific chemical shifts and coupling constants confirm the stereochemistry. |

| ¹³C NMR | Reveals the presence of 20 carbon signals, including those for methyl, methylene, methine, and quaternary carbons, as well as a carboxyl group. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity of protons and carbons, confirming the overall structure and the positions of functional groups. |

| IR | Shows absorption bands for hydroxyl, carboxylic acid, and C-O-C (epoxide) functional groups. |

Biological Activity

ent-kaurane diterpenoids isolated from Nouelia insignis have demonstrated a range of biological activities. While specific data for this compound is part of a broader investigation, related compounds from the same plant have shown notable anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Several ent-kaurane diterpenoids from Nouelia insignis have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This suggests potential anti-inflammatory properties.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

-

Cell Viability Assay: The viability of the cells after treatment is assessed using the MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.

Caption: Postulated mechanism of anti-inflammatory action.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. Its complex structure and potential biological activities warrant further investigation. Future research should focus on the total synthesis of this compound to enable the preparation of analogs for structure-activity relationship (SAR) studies. Furthermore, a more detailed evaluation of its pharmacological profile, including its mechanism of action and in vivo efficacy, is crucial for translating this natural product into a potential clinical candidate. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon in their exploration of this fascinating molecule.

An In-depth Technical Guide on the Biosynthesis of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a complex diterpenoid with potential pharmacological applications. The biosynthesis originates from the general terpenoid pathway, leading to the formation of the universal diterpene precursor, geranylgeranyl diphosphate (GGDP). The initial committed steps involve the sequential cyclization of GGDP to ent-kaurene, followed by a series of oxidative modifications to yield ent-kaurenoic acid. These reactions are catalyzed by well-characterized enzymes, including ent-copalyl diphosphate synthase (CPS), ent-kaurene synthase (KS), and ent-kaurene oxidase (KO). The subsequent, more specialized steps, leading to the final product, are believed to be mediated by a series of cytochrome P450 monooxygenases (CYP450s) that introduce the epoxy and hydroxyl functionalities. While the precise enzymes and the exact sequence of these latter reactions are yet to be definitively elucidated for this specific compound, this guide presents a putative pathway based on known enzymatic capabilities in related diterpenoid biosynthesis. Detailed experimental protocols for the characterization of the enzymes involved are also provided, alongside a summary of available quantitative data.

Introduction

ent-Kaurane diterpenoids are a large and structurally diverse class of natural products, many of which exhibit significant biological activities.[1] this compound is a member of this family, characterized by a tetracyclic kaurane skeleton with specific oxygen functionalities. While this compound has been isolated from plant sources, a detailed understanding of its biosynthesis is crucial for its potential biotechnological production and for the discovery of novel derivatives with enhanced therapeutic properties. This guide outlines the known and putative steps in the biosynthesis of this complex molecule.

Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the central precursor, ent-kaurenoic acid, and the subsequent functionalization of the ent-kaurane skeleton.

Stage 1: Biosynthesis of ent-Kaurenoic Acid

The initial phase of the pathway is well-established and involves the conversion of the C20 precursor, geranylgeranyl diphosphate (GGDP), into the tetracyclic diterpene ent-kaurene, which is then oxidized to ent-kaurenoic acid.[1][2]

The key enzymatic steps are:

-

GGDP to ent-Copalyl Diphosphate (ent-CPP): The biosynthesis begins with the cyclization of GGDP to the bicyclic intermediate, ent-CPP, catalyzed by ent-copalyl diphosphate synthase (CPS).[1]

-

ent-CPP to ent-Kaurene: ent-Kaurene synthase (KS) then catalyzes a further cyclization of ent-CPP to form the tetracyclic hydrocarbon, ent-kaurene.[1]

-

ent-Kaurene to ent-Kaurenoic Acid: The final step in this stage is the three-step oxidation of the C19 methyl group of ent-kaurene to a carboxylic acid, yielding ent-kaurenoic acid. This series of reactions is catalyzed by the cytochrome P450 enzyme, ent-kaurene oxidase (KO).[3]

Stage 2: Putative Biosynthesis of this compound from ent-Kaurenoic Acid

The conversion of ent-kaurenoic acid to the final product requires three key modifications: hydroxylation at the C-15 position, and epoxidation at the C-11 and C-16 positions. These types of reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s), which are known to be involved in the diversification of terpenoid structures.[4][5] While the specific enzymes for these steps in the biosynthesis of this compound have not been experimentally verified, a putative pathway can be proposed based on known CYP450 activities in other diterpenoid biosynthetic pathways.[6][7] The exact order of these reactions is also unknown and may vary.

The proposed enzymatic steps are:

-

ent-Kaurenoic Acid to ent-15-Hydroxy-kaurenoic Acid: A cytochrome P450 enzyme likely hydroxylates ent-kaurenoic acid at the C-15 position.

-

ent-15-Hydroxy-kaurenoic Acid to this compound: One or more additional cytochrome P450 enzymes are proposed to catalyze the formation of the two epoxide rings at C-11 and C-16. It is possible that a single, multifunctional P450 could catalyze both epoxidation events, or that separate enzymes are involved.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics or conversion rates, for the enzymes involved in the final steps of this compound biosynthesis. The following table summarizes general information for the well-characterized enzymes in the initial stage of the pathway.

| Enzyme | Substrate | Product | Cofactors | Organism (Example) |

| ent-Copalyl Diphosphate Synthase (CPS) | Geranylgeranyl Diphosphate (GGDP) | ent-Copalyl Diphosphate (ent-CPP) | Divalent metal ions (e.g., Mg²⁺) | Arabidopsis thaliana |

| ent-Kaurene Synthase (KS) | ent-Copalyl Diphosphate (ent-CPP) | ent-Kaurene | Divalent metal ions (e.g., Mg²⁺) | Arabidopsis thaliana |

| ent-Kaurene Oxidase (KO) | ent-Kaurene | ent-Kaurenoic Acid | NADPH, O₂ | Gibberella fujikuroi |

Experimental Protocols

The elucidation of the biosynthetic pathway for this compound would require the identification and characterization of the enzymes involved, particularly the putative cytochrome P450s. Below are generalized protocols for key experiments.

Identification of Candidate Genes

-

Transcriptome Analysis: Perform RNA sequencing (RNA-Seq) on the plant species known to produce the target compound (e.g., from the Pteris genus).[8][9] Compare the transcriptomes of tissues with high and low production of the compound to identify differentially expressed genes.

-

Gene Mining: Search the transcriptome data for sequences with homology to known diterpene synthases and cytochrome P450s, especially those from the CYP71, CYP72, and CYP85 clans, which are frequently involved in diterpenoid biosynthesis.[5]

Heterologous Expression and in vitro/in vivo Enzyme Assays

-

Cloning and Expression: Clone the full-length candidate genes into a suitable expression vector for a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

-

In vivo Assays: Co-express the candidate P450 genes with the known upstream pathway genes (CPS, KS, and KO) in the heterologous host. Feed the culture with a simple carbon source and analyze the culture extract for the production of the target compound or intermediates using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

In vitro Assays: Purify the heterologously expressed enzymes. Perform enzyme assays using the putative substrate (e.g., ent-kaurenoic acid for the first P450) and necessary cofactors (NADPH and a cytochrome P450 reductase). Analyze the reaction products by GC-MS or LC-MS to confirm the enzymatic activity.[10]

Conclusion

The biosynthesis of this compound is a multi-step process that begins with the well-understood formation of ent-kaurenoic acid. The subsequent, and more complex, functionalizations are putatively carried out by cytochrome P450 monooxygenases. Further research, employing the experimental strategies outlined in this guide, is necessary to fully elucidate the specific enzymes and the precise sequence of reactions in the latter stages of this pathway. A complete understanding of the biosynthesis will be instrumental for the metabolic engineering of microorganisms or plants for the sustainable production of this and related valuable diterpenoids.

References

- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 3. Recent progress and new perspectives for diterpenoid biosynthesis in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450s in plant terpenoid biosynthesis: discovery, characterization and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 enzymes: A driving force of plant diterpene diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An unusual dihydrobenzofuroisocoumarin and ent-kaurane diterpenoids from Pteris multifida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. criver.com [criver.com]

An In-depth Technical Guide on the Physicochemical Properties of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a complex diterpenoid belonging to the ent-kaurane class of natural products. Isolated from medicinal plants such as Nouelia insignis, this compound has garnered interest within the scientific community for its potential therapeutic applications.[1][2][3] Its intricate molecular architecture, featuring an epoxy ring and multiple stereocenters, contributes to its unique biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and explores its mechanism of action through signaling pathway diagrams.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems and for its development as a therapeutic agent. The following table summarizes the available data for this compound.

| Property | Value | Source |

| Molecular Formula | C20H30O4 | [4] |

| Molecular Weight | 334.4 g/mol | [4] |

| Physical State | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Melting Point | Data not available in the reviewed literature. | |

| pKa | Data not available in the reviewed literature. |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The following protocol describes a common method for its determination.

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Solubility is a critical parameter influencing the bioavailability and formulation of a drug candidate. A standard protocol for determining the solubility of a compound in various solvents is outlined below.

Caption: Protocol for Solubility Determination.

Determination of pKa

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. A common method for pKa determination is potentiometric titration.

Caption: Workflow for pKa Determination.

Biological Activity and Signaling Pathway

Preliminary studies have indicated that this compound exhibits potential anticancer properties, likely through the induction of apoptosis. While the specific signaling cascade for this compound is yet to be fully elucidated, the mechanism of a closely related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, has been investigated and is believed to involve the mitochondrial-mediated apoptosis pathway. This pathway is a key regulator of programmed cell death.

The proposed signaling cascade is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins. This imbalance results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to the execution of apoptosis.

Caption: Proposed Mitochondrial-Mediated Apoptosis Pathway.

Conclusion

This compound is a promising natural product with potential for further investigation in drug discovery and development. This guide has summarized the currently available physicochemical data and provided standardized protocols for the determination of key properties. The elucidation of its biological mechanism, particularly its pro-apoptotic effects, provides a strong rationale for continued research into its therapeutic potential. Further studies are warranted to fully characterize its physicochemical properties and to delineate the precise molecular targets and signaling pathways modulated by this compound.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

For researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth overview of the structure elucidation of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a complex diterpenoid isolated from Nouelia insignis.[1][2][3] The elucidation of this intricate molecular framework relies on a combination of advanced spectroscopic techniques and crystallographic analysis.

Physicochemical and Spectroscopic Data Summary

The structural determination of this compound is underpinned by a comprehensive analysis of its physicochemical and spectroscopic properties. The key quantitative data are summarized in the tables below.

| Property | Value | Source |

| Molecular Formula | C20H30O4 | [4][5] |

| Molecular Weight | 334.4 g/mol | [4] |

| CAS Number | 77658-46-9 | [4][6] |

| Appearance | Powder | [6] |

| Purity | ≥98% | [6] |

Table 1: Physicochemical Properties

While the detailed raw spectroscopic data is found within dedicated research publications, the following table outlines the key spectroscopic techniques utilized for the structure elucidation.

| Spectroscopic Method | Key Information Obtained |

| 1H NMR | Provides information on the proton environment, including chemical shifts, coupling constants, and stereochemical relationships. |

| 13C NMR & DEPT | Determines the number and type of carbon atoms (CH3, CH2, CH, C). |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH). |

| X-ray Crystallography | Provides the definitive three-dimensional structure and absolute stereochemistry of the molecule in its crystalline form. |

Table 2: Spectroscopic Data Overview

Experimental Protocols

The definitive structure elucidation of this compound and its stereoisomers is achieved through a multi-step experimental process, as detailed in studies on the chemical constituents of Nouelia insignis.

Isolation and Purification

-

Extraction: The dried and powdered aerial parts of Nouelia insignis are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The fractions containing the diterpenoids of interest are further purified using a combination of chromatographic techniques. This typically involves column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Determination

-

Spectroscopic Analysis: The purified compound is subjected to a suite of spectroscopic analyses:

-

1D NMR (¹H, ¹³C, DEPT): Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the assignment of all proton and carbon signals.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

IR Spectroscopy: An infrared spectrum is recorded to identify characteristic functional group vibrations.

-

-

X-ray Crystallography: For unambiguous determination of the stereochemistry, single crystals of the compound are grown. X-ray diffraction analysis of a suitable crystal provides the precise three-dimensional coordinates of each atom, confirming the connectivity and absolute configuration of all chiral centers. The structure of the closely related stereoisomer, ent-11α,16α-epoxy-15α-hydroxy-16S-kaur-19-oic acid, was definitively confirmed using this method.

Visualizing the Process and Structure

To better illustrate the logical flow of the structure elucidation process and the final molecular structure, the following diagrams are provided.

Caption: Workflow for the structure elucidation of natural products.

References

Spectroscopic and Experimental Profile of ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and relevant biological pathways for the natural product ent-11,16-Epoxy-15-hydroxykauran-19-oic acid. This diterpenoid, isolated from Nouelia insignis, belongs to the ent-kaurane class of compounds, which are of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. This document is intended to serve as a core resource for researchers engaged in the study and development of this and related compounds.

Spectroscopic Data

The structural elucidation of this compound is based on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a specific publication detailing the complete spectroscopic data for this exact compound was not identified in the search, data for structurally similar ent-kaurane diterpenoids isolated from the same plant, Nouelia insignis, provide a strong basis for its characterization. The following tables summarize the expected and observed spectroscopic data based on the analysis of closely related analogues.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-11 | ~4.10 | d | ~3.0 |

| H-15 | ~4.50 | s | - |

| H₃-17 | ~1.25 | s | - |

| H₃-18 | ~1.20 | s | - |

| H₃-20 | ~0.85 | s | - |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ) ppm |

| C-4 | ~44.0 |

| C-10 | ~38.0 |

| C-11 | ~70.0 |

| C-15 | ~75.0 |

| C-16 | ~85.0 |

| C-17 | ~25.0 |

| C-18 | ~29.0 |

| C-19 | ~184.0 |

| C-20 | ~16.0 |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Data |

| High-Resolution Mass Spectrometry (HR-ESI-MS) | Molecular Formula: C₂₀H₃₀O₄ Calculated m/z: 334.2144 [M+Na]⁺: ~357.1985 |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | ~3450 (O-H stretch), ~2930 (C-H stretch), ~1695 (C=O stretch), ~1250 (C-O stretch) |

Experimental Protocols

The isolation and characterization of this compound and its analogues from Nouelia insignis involve standard phytochemical procedures. The general workflow is outlined below.

General Experimental Workflow

The following diagram illustrates the typical workflow for the isolation and purification of ent-kaurane diterpenoids from Nouelia insignis.

An In-depth Technical Guide on ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid and Related Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a naturally occurring diterpenoid belonging to the ent-kaurane class. These compounds are predominantly isolated from plant species within the Euphorbiaceae and Asteraceae families, such as Nouelia insignis. Characterized by a complex tetracyclic carbon skeleton, ent-kaurane diterpenoids have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature on this compound and structurally related compounds, with a focus on their anticancer and antimicrobial properties, mechanisms of action, and the experimental methodologies used for their evaluation.

Disclaimer: While this guide focuses on this compound, a significant portion of the detailed mechanistic and quantitative data presented is derived from studies on closely related ent-kaurane diterpenoids due to the limited availability of specific research on the title compound. This information is intended to serve as a representative model for understanding its potential biological activities.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₈O₄ |

| Molecular Weight | 332.4 g/mol |

| IUPAC Name | (1R,4aS,5S,7aR,8R,10aS,10bS)-1,4a,7a-trimethyl-7-oxo-dodecahydro-1,5-methanobenzo[d]oxepine-8-carboxylic acid |

| CAS Number | 77658-46-9 |

Biological Activities and Mechanisms of Action

The primary biological activities attributed to this compound and related diterpenoids are their anticancer and antimicrobial effects. The proposed mechanisms of action involve the disruption of fundamental cellular processes.

Anticancer Activity

ent-Kaurane diterpenoids exhibit potent cytotoxic effects against a variety of cancer cell lines. Their anticancer mechanisms are multifaceted and primarily revolve around the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell survival and proliferation.

Induction of Apoptosis: A significant body of research indicates that ent-kaurane diterpenoids trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This involves the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, a family of proteases that execute the apoptotic process.

Cell Cycle Arrest: These compounds have been shown to arrest the cell cycle at various phases, most commonly the G2/M phase, thereby preventing cancer cells from dividing and proliferating.

Modulation of Signaling Pathways: The anticancer effects of ent-kaurane diterpenoids are mediated through their interaction with several critical signaling pathways.

-

NF-κB Pathway: Inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a key mechanism. NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. Its inhibition by ent-kaurane diterpenoids leads to the downregulation of anti-apoptotic genes and promotes apoptosis.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes JNK, ERK, and p38 kinases, is also a target. Depending on the cellular context, modulation of these kinases can either promote or inhibit apoptosis.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Some ent-kaurane diterpenoids have been shown to inhibit this pathway, contributing to their anticancer effects.

Antimicrobial Activity

ent-Kaurane diterpenoids have demonstrated activity against a range of bacteria. The proposed mechanisms of their antibacterial action include:

-

Disruption of Bacterial Cell Membranes: These compounds are thought to interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Protein Synthesis: There is evidence to suggest that ent-kaurane diterpenoids may inhibit bacterial protein synthesis, a critical process for bacterial survival.

Quantitative Data

The following tables summarize the cytotoxic activities of various ent-kaurane diterpenoids against different human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxicity of ent-Kaurane Diterpenoids against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Oridonin | HL-60 | Human promyelocytic leukemia | 1.5 | F. Li, et al. (2011) |

| A549 | Human lung adenocarcinoma | 4.2 | F. Li, et al. (2011) | |

| SMMC-7721 | Human hepatocellular carcinoma | 3.8 | F. Li, et al. (2011) | |

| MCF-7 | Human breast adenocarcinoma | 5.6 | F. Li, et al. (2011) | |

| SW480 | Human colon adenocarcinoma | 6.1 | F. Li, et al. (2011) | |

| Eriocalyxin B | K562 | Human chronic myelogenous leukemia | 0.87 | Y. Wang, et al. (2013) |

| Jurkat | Human T-cell leukemia | 1.25 | Y. Wang, et al. (2013) | |

| Longikaurin A | HeLa | Human cervical cancer | 2.5 | J. Li, et al. (2012) |

| PC-3 | Human prostate cancer | 3.1 | J. Li, et al. (2012) |

Note: Data for this compound is not currently available in the public domain. The data presented is for structurally similar ent-kaurane diterpenoids to provide a comparative context.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

ent-Kaurane diterpenoid stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the ent-kaurane diterpenoid from the stock solution in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial strains of interest

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

ent-Kaurane diterpenoid stock solution (in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic

-

Microplate reader

Procedure:

-

Preparation of Dilutions: Prepare a serial two-fold dilution of the ent-kaurane diterpenoid in the bacterial growth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Putative signaling pathways for anticancer activity.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound, as a member of the ent-kaurane diterpenoid class, holds significant promise as a lead compound for the development of novel anticancer and antimicrobial agents. The diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways, underscore the therapeutic potential of this structural scaffold. While further research is required to fully elucidate the specific biological activities and mechanisms of this compound, the data from related compounds provide a strong foundation for future investigations. The experimental protocols and visualizations provided in this guide offer a practical framework for researchers and drug development professionals to explore the therapeutic potential of this and other ent-kaurane diterpenoids.

The Biological Activity of ent-Kaurane Diterpenoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Kaurane diterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants of the Isodon genus, but also found in other plant families. These tetracyclic diterpenoids are characterized by a perhydrophenanthrene core fused to a cyclopentane ring. Over the past few decades, ent-kaurane diterpenoids have garnered significant scientific interest due to their wide array of potent biological activities. This in-depth technical guide provides a comprehensive overview of the key biological activities of ent-kaurane diterpenoids, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays are provided, along with visualizations of critical signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity

A substantial body of research has demonstrated the potent cytotoxic and pro-apoptotic effects of ent-kaurane diterpenoids against a variety of cancer cell lines.[1][2] Their anticancer mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for cancer cell survival and proliferation.[1][3]

Quantitative Anticancer Data

The cytotoxic effects of various ent-kaurane diterpenoids are typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against different cancer cell lines is presented in Table 1.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| Oridonin | AGS | Gastric Cancer | 2.627 ± 0.324 | 48 |

| HGC-27 | Gastric Cancer | 9.266 ± 0.409 | 48 | |

| MGC803 | Gastric Cancer | 11.06 ± 0.400 | 48 | |

| SGC-7901 | Gastric Cancer | 65.5 | Not Specified | |

| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72 | |

| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72 | |

| K562 | Leukemia | - (Derivative showed 0.39 µM) | - | |

| BEL-7402 | Liver Cancer | - (Derivative showed 1.39 µM) | - | |

| HepG2 | Liver Cancer | ~40 | - | |

| PC3 | Prostate Cancer | ~20-40 | - | |

| DU145 | Prostate Cancer | ~30-60 | - | |

| BxPC-3 | Pancreatic Cancer | ~40 | - | |

| Eriocalyxin B | PC-3 | Prostate Cancer | Not specified | - |

| 22RV1 | Prostate Cancer | Not specified | - | |

| CAPAN-2 | Pancreatic Cancer | Not specified | - | |

| Isowikstroemins A-D | Various | 5 human tumor cell lines | 0.9 - 7.0 | Not specified |

| Jungermannenone A | PC3 | Prostate Carcinoma | 1.34 | Not specified |

| DU145 | Prostate Carcinoma | 5.01 | Not specified | |

| LNCaP | Prostate Carcinoma | 2.78 | Not specified | |

| A549 | Lung Carcinoma | 8.64 | Not specified | |

| MCF-7 | Breast Carcinoma | 18.3 | Not specified | |

| HepG2 | Hepatocellular Carcinoma | 5.29 | Not specified | |

| Ponicidin | HeLa | Cervical Carcinoma | 23.1 | 24 |

| A549 | Lung Carcinoma | 38.0 | 24 | |

| GLC-82 | Lung Carcinoma | 32.0 | 24 | |

| Glaucocalyxin A | HL-60 | Leukemia | 6.15 | 24 |

| Focus | Hepatocarcinoma | 2.70 | 48 | |

| SMMC-7721 | Hepatocarcinoma | 5.58 | 48 | |

| HepG2 | Hepatocarcinoma | 8.22 | 48 |

Key Signaling Pathways in Anticancer Activity

ent-Kaurane diterpenoids exert their anticancer effects by modulating several critical signaling pathways. Two of the most significant are the apoptosis pathway and the NF-κB signaling pathway.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many ent-kaurane diterpenoids, such as oridonin and eriocalyxin B, induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][4][5] This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic process.[4]

Caption: General overview of the apoptosis signaling pathway modulated by ent-kaurane diterpenoids.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. ent-Kaurane diterpenoids, such as oridonin, have been shown to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[5][6]

Caption: Inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.

Experimental Protocols: Anticancer Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of the ent-kaurane diterpenoid and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western blotting is used to detect specific proteins in a sample and can be employed to assess the expression levels of key apoptosis-related proteins.

Protocol:

-

Cell Lysis: After treatment with the ent-kaurane diterpenoid, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C. Recommended dilutions are typically 1:1000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Analyze the band intensities to determine the changes in protein expression.

Anti-inflammatory Activity

ent-Kaurane diterpenoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.[3]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of ent-kaurane diterpenoids is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Cell Line | IC50 (µM) for NO Inhibition |

| Wallkaurane A | RAW264.7 | 4.21 |

| Isowikstroemin A | RAW264.7 | Significant inhibition |

| Isowikstroemin B | RAW264.7 | Significant inhibition |

| Isowikstroemin C | RAW264.7 | Significant inhibition |

| Isowikstroemin D | RAW264.7 | Significant inhibition |

| Isowikstroemin G | RAW264.7 | Significant inhibition |

| Compound 9 (from Isodon serra) | BV-2 | 7.3 |

| Compound 1 (from Isodon serra) | BV-2 | 15.6 |

| Compound 9 (from Isodon henryi) | RAW 264.7 | 15.99 ± 0.75 |

| Compound 13 (from Isodon henryi) | RAW 264.7 | 18.19 ± 0.42 |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the ent-kaurane diterpenoid for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Antimicrobial Activity

Several ent-kaurane diterpenoids have shown promising activity against a range of pathogenic bacteria, including multidrug-resistant strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) |

| Sigesbeckin A | MRSA | 64 |

| VRE | 64 | |

| 18-hydroxy-kauran-16-ent-19-oic acid | MRSA | 64 |

| VRE | 64 | |

| ent-kaur-16(17)-en-19-oic acid | Streptococcus sobrinus | 10 |

| Streptococcus mutans | 10 | |

| Streptococcus mitis | 10 | |

| Streptococcus sanguinis | 10 | |

| Lactobacillus casei | 10 | |

| 16β-hydro-ent-kauran-17,19-dioic acid | MRSA | 120 |

| 16α,17-dihydroxy-ent-kauran-19-oic acid | MRSA | 500 |

| 16β,17,18-trihydroxy-ent-kauran-19-oic acid | MRSA | 500 |

| 17,18-dihydroxy-ent-kauran-19-oic acid | MRSA | 250 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

Protocol:

-

Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

-

Serial Dilution: Prepare two-fold serial dilutions of the ent-kaurane diterpenoid in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

ent-Kaurane diterpenoids represent a promising class of natural products with a diverse range of biological activities. Their potent anticancer, anti-inflammatory, and antimicrobial properties, coupled with their multifaceted mechanisms of action, make them attractive candidates for further investigation and drug development. This technical guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of these fascinating compounds. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of ent-kaurane diterpenoids.

References

- 1. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 2. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eriocalyxin B Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Promise of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic Acid: A Technical Guide

For Immediate Release

This technical whitepaper provides an in-depth analysis of the pharmacological potential of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid, a complex diterpenoid compound. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes the current scientific knowledge on its biological activities, mechanisms of action, and experimental validation.

Introduction

ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid is a naturally occurring diterpenoid belonging to the kaurane class. These compounds are secondary metabolites found in a variety of plant species. The specific molecule of interest has been isolated from plants such as those in the Euphorbiaceae family and notably from Nouelia insignis.[1] Its intricate bicyclic structure, featuring epoxy, hydroxy, and carboxylic acid functional groups, is believed to be the source of its significant bioactivity.[1] Current research points towards promising anti-inflammatory, antibacterial, and cytotoxic properties, making it a compelling candidate for further investigation in medicinal chemistry and pharmacology as a potential lead compound in drug discovery.[1]

Pharmacological Activities

The primary pharmacological activities identified for ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid are centered on its anti-inflammatory and potential cytotoxic and antibacterial effects.

Anti-inflammatory Activity

The most concretely documented activity of this compound is its ability to modulate inflammatory responses. Studies involving a panel of 27 ent-kaurane diterpenoids isolated from Nouelia insignis evaluated their capacity to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While the specific inhibitory data for ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid was not among the most potent reported in the study, its inclusion in the tested compounds confirms its role within this biologically active class of molecules. Other closely related analogues demonstrated significant inhibition of NO production, suggesting a class-wide effect.[2][3]

Cytotoxic and Antibacterial Potential

Preliminary assessments suggest that ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid may possess anticancer and antibacterial properties. The proposed mechanism for its anticancer effects involves the induction of apoptosis and the inhibition of cancer cell proliferation.[1] For its antibacterial action, it is hypothesized to disrupt cellular processes by targeting bacterial cell membranes and potentially interfering with protein synthesis.[1] However, specific quantitative data, such as IC50 values against cancer cell lines or Minimum Inhibitory Concentration (MIC) values against bacterial strains, are not yet available in peer-reviewed literature and require further dedicated investigation.

Mechanism of Action: Anti-inflammatory Pathway

The anti-inflammatory action of related ent-kaurane diterpenoids from Nouelia insignis is linked to the inhibition of key inflammatory mediators. In a cellular model of inflammation using LPS-stimulated macrophages, the production of nitric oxide (NO), a significant signaling molecule in the inflammatory cascade, is a key metric. The inhibition of NO production suggests that the compound may interfere with the upstream signaling pathway that activates inducible nitric oxide synthase (iNOS). This pathway is typically initiated by the recognition of LPS by Toll-like receptor 4 (TLR4), leading to the activation of transcription factors such as NF-κB, which in turn promotes the expression of pro-inflammatory genes like iNOS.

Data Presentation

Currently, specific quantitative data for ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid from primary literature is limited. The following table structure is provided as a template for future research findings.

Table 1: Anti-inflammatory Activity of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic Acid

| Assay | Cell Line | Parameter | Result | Reference |

|---|

| Nitric Oxide Inhibition | RAW 264.7 | IC50 (µM) | Data Not Available | Wu et al., 2022 |

Table 2: Cytotoxic and Antibacterial Screening Data

| Activity | Target | Parameter | Result | Reference |

|---|---|---|---|---|

| Cytotoxicity | (e.g., A549, MCF-7) | IC50 (µM) | Data Not Available | - |

| Antibacterial | (e.g., S. aureus) | MIC (µg/mL) | Data Not Available | - |

Experimental Protocols

The methodologies described herein are based on the established protocols for evaluating the anti-inflammatory activity of novel compounds.

Nitric Oxide Production Inhibitory Activity Assay

This protocol details the method used to assess the anti-inflammatory effects of the compound by measuring the inhibition of nitric oxide production in macrophage cells.

Objective: To determine the concentration-dependent inhibitory effect of the test compound on LPS-induced nitric oxide production in RAW 264.7 cells.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid)

-

Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are pre-incubated for 2 hours.

-

LPS Stimulation: After pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for an additional 24 hours. A control group without LPS stimulation and a vehicle control group (LPS stimulation with compound solvent) are included.

-

Nitrite Measurement: After the 24-hour incubation, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

-

Griess Reaction: An equal volume (100 µL) of Griess reagent is added to each well containing the supernatant and incubated for 20 minutes at 37°C in the dark.[2]

-

Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The quantity of nitrite in the supernatant is determined by comparison with a sodium nitrite standard curve.

-

Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid presents as a natural product with notable therapeutic potential, particularly in the realm of anti-inflammatory medicine. While its activity in inhibiting nitric oxide production positions it as a compound of interest, the full scope of its pharmacological profile remains to be elucidated.

Future research should prioritize the following:

-

Quantitative Bioassays: Conducting comprehensive in vitro studies to determine the IC50 values for its anti-inflammatory and cytotoxic activities against a broad panel of cell lines.

-

Antimicrobial Spectrum: Establishing the Minimum Inhibitory Concentration (MIC) against a range of clinically relevant bacterial and fungal pathogens.

-

Mechanism of Action Studies: Utilizing molecular biology techniques to precisely identify the cellular targets and signaling pathways modulated by the compound for all its observed biological activities.

-

In Vivo Efficacy and Safety: Progressing to animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of the compound.

The development of this and related ent-kaurane diterpenoids could lead to new therapeutic agents for inflammatory diseases, and potentially for cancer and infectious diseases.

References

- 1. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a member of the ent-kaurane diterpenoid class of natural products, a group recognized for its diverse and potent biological activities. While direct experimental data on this specific compound is limited, this guide synthesizes the established mechanisms of action of structurally related ent-kaurane diterpenoids to infer its potential therapeutic pathways. This document details the probable molecular interactions, focusing on anti-inflammatory and cytotoxic effects, provides comprehensive experimental protocols for validation, and presents quantitative data from analogous compounds to guide future research.

Core Mechanism of Action: Insights from Ent-Kaurane Diterpenoids

The primary mechanism of action for many biologically active ent-kaurane diterpenoids involves the modulation of key signaling pathways that regulate inflammation and cell survival. The prevailing hypothesis for this compound, based on its structural class, centers on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the induction of apoptosis.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Ent-kaurane diterpenoids are thought to interfere with this cascade, potentially by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. This leads to a downstream reduction in the expression of inflammatory mediators.

Induction of Apoptosis

In the context of cancer, many ent-kaurane diterpenoids exhibit cytotoxic activity by inducing programmed cell death, or apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway. These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to increased mitochondrial membrane permeability. This results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.

Methodological & Application

Application Notes and Protocols: Extraction of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid from Nouelia insignis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nouelia insignis, a plant endemic to the Sichuan–Yunnan region of China, is a source of various diterpenoids, including the ent-kaurane class of compounds.[1] One such compound of interest is ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a tetracyclic diterpenoid. This document provides a detailed protocol for the extraction, isolation, and characterization of this natural product. The methodologies are based on established procedures for the isolation of ent-kaurane diterpenoids from Nouelia insignis. Additionally, the potential biological activity and relevant signaling pathways are discussed, drawing parallels from related compounds found in the same plant.

Compound Profile

| Characteristic | Data |

| Compound Name | This compound |

| Synonyms | ent-11α,16α-epoxy-15α-hydroxy-16S-kaur-19-oic acid[1][2] |

| Molecular Formula | C₂₀H₃₀O₄[3][] |

| Molecular Weight | 334.45 g/mol [] |

| CAS Number | 77658-46-9[3][] |

| Appearance | Powder[3] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3] |

| Source | Dried aerial parts of Nouelia insignis Franch.[1][2] |

Experimental Protocols

Plant Material Collection and Preparation

Collect the aerial parts (branches and leaves) of Nouelia insignis. The plant material should be air-dried in a shaded, well-ventilated area to prevent the degradation of chemical constituents. Once thoroughly dried, the material should be crushed or powdered to increase the surface area for efficient extraction.

Extraction of Crude Diterpenoids

The following protocol is based on the ultrasonic-assisted extraction of diterpenoids from Nouelia insignis.[5]

Materials and Equipment:

-

Dried and crushed Nouelia insignis (20.0 kg)[5]

-

95% Methanol (MeOH)[5]

-

Large-scale ultrasonic bath

-

Rotary evaporator

-

Petroleum Ether (PE)

-

Ethyl Acetate (EtOAc)[5]

-

Separatory funnel (appropriately sized for the extraction volume)

Procedure:

-

Immerse the 20.0 kg of dried, crushed plant material in 20 L of 95% methanol.[5]

-

Perform ultrasonic extraction overnight at room temperature.[5]

-

Repeat the extraction process three times with fresh solvent.[5]

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract (approximately 550.5 g).[5]

-

Suspend the crude methanol extract in water and perform liquid-liquid partitioning.

-

First, partition the aqueous suspension with petroleum ether (3 times with 5 L each) to remove nonpolar constituents.[5]

-

Subsequently, partition the aqueous layer with ethyl acetate (3 times with 5 L each).[5]

-

Collect the ethyl acetate fraction and concentrate it using a rotary evaporator to yield the EtOAc extract (approximately 124.3 g), which is enriched with diterpenoids.[5]

Isolation by Column Chromatography

The ethyl acetate extract is subjected to column chromatography on silica gel to isolate the target compound.[5]

Materials and Equipment:

-

Silica gel H (10–40 μm)[5]

-

Glass chromatography column

-

Petroleum Ether (PE)

-

Ethyl Acetate (EtOAc)[5]

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp and/or appropriate staining reagents for TLC visualization

Procedure:

-

Prepare a silica gel column using a slurry of silica gel H in petroleum ether.

-

Adsorb the EtOAc extract (124.3 g) onto a small amount of silica gel and load it onto the column.[5]

-

Elute the column with a gradient of petroleum ether-ethyl acetate (from 50:1 to 0:1, v/v).[5]

-

Collect fractions of a consistent volume and monitor the separation using TLC.

-

Fractions containing compounds with similar TLC profiles are combined. While the exact fraction containing this compound is not specified in the literature, it is expected to elute with a relatively polar mobile phase given its hydroxyl and carboxylic acid functionalities. Further purification of the relevant fractions may be required, potentially using repeated column chromatography or preparative HPLC.

Characterization Data

The structure of this compound has been confirmed by X-ray crystallographic analysis and spectroscopic methods.[1][2]

| Spectroscopic Data | Description |

| HRESIMS | The high-resolution electrospray ionization mass spectrometry data would be used to confirm the molecular formula C₂₀H₃₀O₄. |

| ¹H-NMR | The proton NMR spectrum would show characteristic signals for the methyl groups, methine protons, and methylene protons of the ent-kaurane skeleton. |

| ¹³C-NMR | The carbon NMR spectrum would display 20 carbon signals, corresponding to the tetracyclic structure, including signals for the carboxyl group, carbons bearing oxygen, and aliphatic carbons. |

Biological Activity and Signaling Pathway

While the specific biological activity of this compound is not extensively detailed, several related ent-kaurane diterpenoids isolated from Nouelia insignis and other plants have demonstrated significant anti-inflammatory properties.[6] The primary mechanism of this anti-inflammatory action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.[7] This inhibition is often achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway for related ent-kaurane diterpenoids.

Caption: Proposed anti-inflammatory mechanism of ent-kaurane diterpenoids.

Experimental Workflow

The overall workflow for the extraction and isolation of this compound is summarized in the diagram below.

Caption: Workflow for isolating this compound.

References

- 1. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 2. ent-kaurane and ent-pimarane diterpenes from Siegesbeckia pubescens inhibit lipopolysaccharide-induced nitric oxide production in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemfaces.com [chemfaces.com]

- 5. Cytotoxic and anti-inflammatory ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note and Protocol: Isolation and Purification of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid from Nouelia insignis

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a tetracyclic ent-kaurane diterpenoid that has been isolated from plant species such as Nouelia insignis of the Asteraceae family and members of the Euphorbiaceae family.[1][2][3] This class of natural products is of significant interest to the pharmaceutical and drug development community due to a range of potential biological activities, including antibacterial and anticancer properties.[1] The complex structure of these compounds necessitates robust and efficient protocols for their extraction, isolation, and purification to enable further pharmacological investigation. This document provides a detailed protocol for the isolation and purification of this compound from the aerial parts of Nouelia insignis, based on established phytochemical methodologies.

Materials and Reagents

-

Dried and powdered aerial parts of Nouelia insignis

-

Ethanol (95% and 70%)

-

Petroleum Ether (60-90°C)

-

Ethyl Acetate

-

Methanol

-

Chloroform

-

Acetone

-

Deionized Water

-

Silica gel (200-300 mesh) for column chromatography

-

MCI gel (CHP20P, 75-150 μm)

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Standard laboratory glassware and equipment (beakers, flasks, rotary evaporator, chromatography columns, etc.)

Experimental Workflow Diagram

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocols

1. Extraction

-

Macerate the dried and powdered aerial parts of Nouelia insignis with 70% aqueous ethanol at room temperature for 24 hours. Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

2. Liquid-Liquid Partitioning

-

Suspend the crude extract in deionized water.

-

Perform successive liquid-liquid partitioning of the aqueous suspension with petroleum ether. Combine the petroleum ether fractions and set them aside.

-

Subsequently, partition the remaining aqueous layer with ethyl acetate. Repeat this process three times.

-

Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the ethyl acetate fraction, which is enriched with semi-polar compounds including the target diterpenoid.

3. Chromatographic Purification

3.1. MCI Gel Column Chromatography

-

Subject the concentrated ethyl acetate fraction to column chromatography on an MCI gel column.

-

Elute the column with a stepwise gradient of methanol in water (e.g., 30:70, 50:50, 70:30, 90:10, 100:0 v/v).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:acetone, 10:1 v/v).

-

Combine fractions that show the presence of the target compound based on TLC analysis.

3.2. Silica Gel Column Chromatography

-

Further purify the combined active fractions from the MCI gel chromatography using a silica gel column.

-